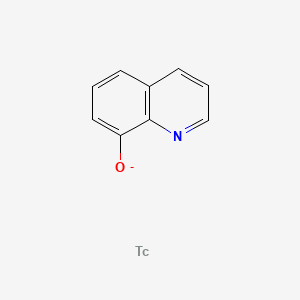

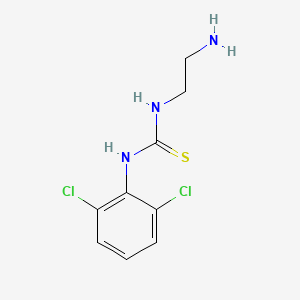

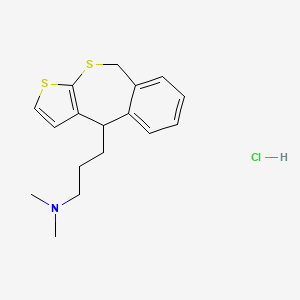

![molecular formula C23H19N3O4S B1228373 N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide is an aromatic amide.

Aplicaciones Científicas De Investigación

Antitumor Effects

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide, a quinoline 3-carboxamide, has shown promising antitumor effects in studies. For instance, linomide, a quinoline 3-carboxamide, demonstrated significant antitumor effects against Dunning R-3327 rat prostatic cancers. The study revealed that linomide exhibited a reproducible antitumor effect across all tested prostatic cancers, irrespective of their growth rates or other characteristics. It induced a cytotoxic response in prostatic cancer cells, leading to the retardation of growth rate in both primary prostatic cancers and metastatic lesions. This effect was only observed in vivo and required continuous treatment, suggesting a potential role in cancer therapy (Ichikawa et al., 1992).

Metabolic Profiling

The compound is also subject to extensive metabolic processing. For instance, the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) showed extensive metabolism with several identified metabolites in nonhuman primates. This extensive metabolism included cytochrome P450-mediated ring oxidation and subsequent transformations like conjugation to sulfate or beta-glucuronic acid. These metabolic pathways are crucial in understanding the compound's bioactivity and potential toxicological impacts (Snyderwine et al., 1992).

Neurotropic and Psychotropic Profiling

Quinoline derivatives have been explored for their neurotropic and psychotropic properties. Research involving novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones showed specific sedative effects and considerable anti-amnesic activity, indicating potential applications in the treatment of various neurological and psychological disorders (Podolsky et al., 2017).

Hypoglycemic and Hypolipidemic Activities

Studies have also investigated the hypoglycemic and hypolipidemic activities of quinoline derivatives, indicating their potential in managing conditions like diabetes. For instance, modifications to the lipophilic side chain of Glibenclamide, a known hypoglycemic drug, have shown to possibly increase the drug's receptor affinity or half-life, thereby enhancing its anti-hyperglycemic and anti-lipidemic activities (Ahmadi et al., 2014).

Propiedades

Nombre del producto |

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide |

|---|---|

Fórmula molecular |

C23H19N3O4S |

Peso molecular |

433.5 g/mol |

Nombre IUPAC |

N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27) |

Clave InChI |

QEXWIBSUYZXMOH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

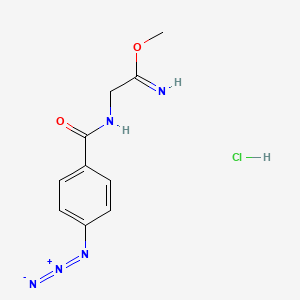

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)

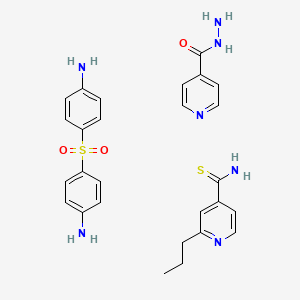

![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

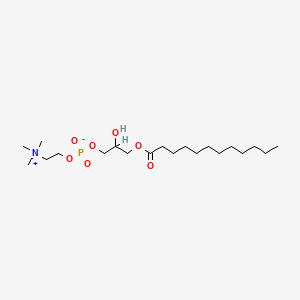

![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)

![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)